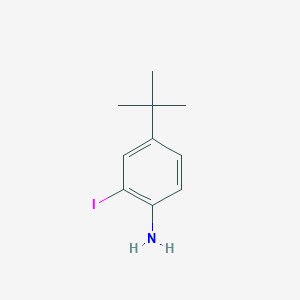

4-Tert-butyl-2-iodo-aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJKVBYMDRNYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-tert-butyl-2-iodo-aniline: Properties, Synthesis, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-2-iodo-aniline is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring an amino group, a sterically demanding tert-butyl group, and a reactive iodine atom, makes it a versatile building block for the synthesis of complex molecular architectures. Halogenated anilines are highly valued in medicinal chemistry and materials science, primarily for their ability to participate in a wide variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a comprehensive overview of the known properties, experimental protocols, and safety information for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Physical properties are based on experimental data, while other chemical descriptors are derived from computational predictions.

Table 1: Compound Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 4-tert-butyl-2-iodoaniline | [2] |

| CAS Number | 128318-63-8 | [2][3] |

| Molecular Formula | C₁₀H₁₄IN | [2] |

| Molecular Weight | 275.13 g/mol | [2] |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)N)I | [2] |

| InChIKey | CDJKVBYMDRNYHT-UHFFFAOYSA-N |[2] |

Table 2: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 290.7 °C at 760 mmHg | [4] |

| Density | 1.524 g/cm³ | [4] |

| Flash Point | 129.6 °C | [4] |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place |[5] |

Table 3: Computed Chemical Properties

| Property | Value | Reference |

|---|---|---|

| pKa | 2.86 ± 0.10 | [4] |

| LogP | 3.75 | [4] |

| Polar Surface Area | 26.02 Ų |[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of this compound. While detailed experimental spectra are not publicly available, the following sections describe the expected spectroscopic characteristics based on the compound's structure and data from related analogs.

3.1 Infrared (IR) Spectroscopy The IR spectrum will prominently feature bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic ring and the tert-butyl group, and C-N and C-I bond vibrations.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 2850-2970 | C-H Stretch | tert-Butyl Group |

| 1600-1650 | N-H Bend | Primary Amine (-NH₂) |

| 1450-1550 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-N Stretch | Aryl Amine |

| 500-600 | C-I Stretch | Iodoalkane |

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for confirming the substitution pattern of the aromatic ring.

-

¹H NMR: The proton spectrum is expected to show a singlet for the tert-butyl protons, signals for the three aromatic protons with characteristic splitting patterns, and a broad singlet for the amine protons.

-

¹³C NMR: The carbon spectrum will display signals for the two quaternary carbons (one attached to the tert-butyl group and one to the iodine), the three aromatic CH carbons, the carbon attached to the amino group, and the carbons of the tert-butyl group.

3.3 Mass Spectrometry (MS) Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion (M⁺) peak.[6] Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and the loss of the entire tert-butyl group ([M-57]⁺) to form a stable cation.[6]

Experimental Protocols

4.1 Synthesis of this compound

A feasible, high-yield synthesis involves the direct iodination of 4-tert-butylaniline.[4]

Methodology:

-

Reaction Setup: To a solution of 4-tert-butylaniline (1.0 eq) in a suitable solvent such as acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield pure this compound.[7]

4.2 Spectroscopic Characterization Protocols

The following are generalized protocols for acquiring spectroscopic data.[8]

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument for optimal resolution.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. Use standard pulse programs.

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

4.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms). Set an appropriate temperature program for the GC oven to ensure separation.

-

Data Acquisition: Inject the sample. The GC will separate the components, which are then ionized (typically by electron impact) and analyzed by the mass spectrometer.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

Iodine Atom: The iodine substituent is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the precise and efficient formation of C-C, C-N, and C-O bonds, which is a cornerstone of modern drug synthesis.[1]

-

Amino Group: The nucleophilic amino group can be readily acylated, alkylated, or used in the formation of heterocycles. It also directs electrophilic aromatic substitution to the ortho and para positions, although the existing substitution pattern heavily influences this.

-

Aromatic Ring: The electron-rich aniline ring can undergo further electrophilic substitution, though the positions are dictated by the existing substituents.

This compound is primarily used as an intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[5][9]

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions. The following information is derived from its Safety Data Sheet (SDS).[10]

Table 5: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

6.1 Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat.[11]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

6.2 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

6.3 Spills and Disposal

-

In case of a spill, avoid generating dust.[10] Collect the material and place it in a suitable container for disposal.

-

Dispose of contents and container in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is a key synthetic intermediate with well-defined physical and chemical properties. Its primary value lies in the strategic placement of the iodo-substituent, which serves as a versatile handle for advanced synthetic transformations, particularly in the construction of novel compounds for pharmaceutical and materials science research. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. This compound|CAS 128318-63-8|RUO [benchchem.com]

- 2. This compound | C10H14IN | CID 10802330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 128318-63-8 [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Customized this compound CAS NO.128318-63-8 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 6. lehigh.edu [lehigh.edu]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. 4-iodoaniline - Sarex Fine [sarex.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

4-tert-butyl-2-iodo-aniline chemical structure and CAS number.

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-2-iodo-aniline is a substituted aniline derivative that serves as a crucial building block in modern organic synthesis. Its structural features—a sterically hindering tert-butyl group and a reactive iodine atom—make it a valuable intermediate, particularly in the fields of medicinal chemistry and materials science. The tert-butyl group can enhance metabolic stability and modulate solubility in drug candidates, while the iodo-substituent provides a reactive handle for a variety of powerful cross-coupling reactions. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and CAS Number

The chemical structure of this compound consists of an aniline ring substituted with a tert-butyl group at the 4-position and an iodine atom at the 2-position.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented below. These properties are essential for its handling, reaction setup, and incorporation into molecular design.

| Property | Value | Reference |

| Molecular Weight | 275.13 g/mol | [1][2] |

| Appearance | Not specified in search results | |

| Boiling Point | 290.7 °C at 760 mmHg | [1] |

| Density | 1.524 g/cm³ | [1] |

| Flash Point | 129.6 °C | [1] |

| pKa (Predicted) | 2.86 ± 0.10 | [1] |

| LogP (Predicted) | 3.6 - 3.75 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 26.02 Ų | [1][2] |

Synthesis Protocol

The synthesis of this compound is most commonly achieved via electrophilic iodination of the readily available precursor, 4-tert-butylaniline. The following protocol is a representative procedure.

Experimental Protocol: Iodination of 4-tert-butylaniline

Objective: To synthesize this compound from 4-tert-butylaniline.

Materials:

-

4-tert-butylaniline

-

Iodine monochloride (ICl) or a mixture of Iodine (I₂) and an oxidizing agent

-

An appropriate solvent (e.g., Dichloromethane, Acetic Acid)

-

Sodium bicarbonate (NaHCO₃) or other suitable base for workup

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylaniline (1.0 eq) in the chosen solvent under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C in an ice bath.

-

Iodination: Slowly add a solution of the iodinating agent (e.g., Iodine monochloride, 1.0-1.1 eq) dropwise to the stirred solution of the aniline. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Neutralization: Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure this compound.

Spectroscopic Data

While specific experimental spectra for this compound were not found in the search results, the expected NMR signals can be predicted based on its structure. PubChem does list the availability of GC-MS and IR spectra for this compound.[2]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, signals for the three aromatic protons with characteristic splitting patterns, and a broad singlet for the two amine protons.

-

¹³C NMR: The carbon-13 NMR spectrum should display signals for the six aromatic carbons (four of which are unique), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 275.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic N-H stretching bands for the primary amine, C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the high reactivity of the carbon-iodine bond. This reaction is a powerful tool for forming new carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 2-aryl-4-tert-butylaniline derivative from this compound and a boronic acid.

Materials:

-

This compound (1.0 eq)

-

An arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

-

A solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the logical workflow for a typical Suzuki-Miyaura cross-coupling reaction starting from this compound.

References

An In-Depth Technical Guide to the Synthesis of 4-tert-butyl-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 4-tert-butyl-2-iodoaniline, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic routes, experimental protocols, and quantitative data to support researchers in the efficient and effective production of this valuable molecule.

Introduction

4-tert-butyl-2-iodoaniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the bulky tert-butyl group and the reactive iodine atom, make it a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. The tert-butyl group can enhance metabolic stability and modulate pharmacokinetic properties, while the ortho-iodine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This guide will focus on the most common and effective methods for the preparation of this compound.

Synthesis Pathways

The primary and most direct route to 4-tert-butyl-2-iodoaniline involves the regioselective ortho-iodination of the readily available starting material, 4-tert-butylaniline. The directing effect of the amino group, along with the steric hindrance from the para-tert-butyl group, favors the introduction of the iodine atom at the ortho position. Several iodinating agents and reaction conditions have been explored to achieve this transformation with high yield and selectivity.

A generalized reaction scheme is presented below:

Caption: General reaction scheme for the synthesis of 4-tert-butyl-2-iodoaniline.

Two of the most effective methods for this transformation are detailed below.

Iodination using Iodine and Silver Sulfate

This method employs molecular iodine in the presence of a silver salt, typically silver sulfate (Ag₂SO₄), to generate a more electrophilic iodine species. The silver salt acts as a halogen activator, facilitating the electrophilic aromatic substitution on the electron-rich aniline ring.

Experimental Workflow:

Caption: Step-by-step workflow for the iodination of 4-tert-butylaniline using iodine and silver sulfate.

Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient electrophilic iodinating agent. It is often used in the presence of an acid catalyst, such as trifluoroacetic acid (TFA), to enhance its reactivity. This method offers the advantage of simpler work-up procedures as the by-product, succinimide, is often easily removed.

Logical Relationship of Reagents and Conditions:

Caption: Logical relationship of reagents and conditions for the synthesis of 4-tert-butyl-2-iodoaniline using NIS.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of 4-tert-butyl-2-iodoaniline.

| Synthesis Method | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| Direct Iodination | 4-tert-butylaniline | I₂, Silver Sulfate | Dichloromethane | 2-4 | ~98 | >97 |

| NIS Iodination | 4-tert-butylaniline | N-Iodosuccinimide | Acetonitrile | 1-3 | 90-95 | >98 |

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-tert-butylaniline

This protocol describes the synthesis of the starting material, 4-tert-butylaniline, from ethyl N-(4-tert-butyl-phenyl)-carbamate.

Materials:

-

Ethyl N-(4-tert-butyl-phenyl)-carbamate

-

Aniline

-

Ethanol

-

Autoclave

-

Distillation apparatus

Procedure:

-

A mixture of 110 parts of ethyl N-(4-tert.-butyl-phenyl)-carbamate, 370 parts of aniline, and 700 parts of ethanol is heated to 180°C in an autoclave.[1]

-

The reaction mixture is maintained at this temperature for 6 hours.[1]

-

After cooling, the mixture is subjected to fractional distillation under reduced pressure.

-

The fraction boiling at 93°-94°C at 4 mbar is collected to yield 4-tert-butylaniline.[1]

Expected Yield: Approximately 80% of the theoretical yield.[1]

Protocol 2: Synthesis of 4-tert-butyl-2-iodoaniline via Direct Iodination

This protocol details the ortho-iodination of 4-tert-butylaniline using molecular iodine and silver sulfate.

Materials:

-

4-tert-butylaniline

-

Iodine (I₂)

-

Silver sulfate (Ag₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 4-tert-butylaniline (1.0 eq) in dichloromethane, add iodine (1.1 eq) and silver sulfate (1.1 eq).

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the insoluble silver salts.

-

Wash the filtrate sequentially with 10% aqueous sodium thiosulfate solution to quench any unreacted iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-tert-butyl-2-iodoaniline as a solid.

Expected Yield: A yield of 98% has been reported for this transformation.

Conclusion

The synthesis of 4-tert-butyl-2-iodoaniline is most effectively achieved through the direct ortho-iodination of 4-tert-butylaniline. The use of iodine in combination with a silver salt promoter provides a high-yielding and selective method. Alternatively, N-iodosuccinimide offers a milder approach with a straightforward work-up. The detailed protocols and quantitative data provided in this guide are intended to assist researchers in the successful synthesis of this important pharmaceutical intermediate. Careful execution of these procedures and appropriate analytical characterization are essential for obtaining the desired product in high purity and yield.

References

A Technical Guide to 4-tert-butyl-2-iodo-aniline: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical, chemical, and spectroscopic properties of 4-tert-butyl-2-iodo-aniline. It includes a detailed, synthesized experimental protocol for its preparation and is intended to serve as a valuable resource for professionals in chemical research and drug development.

Core Physical and Chemical Properties

This compound (CAS No. 128318-63-8) is a substituted aniline derivative. The presence of a bulky tert-butyl group, an iodo substituent, and an amino group on the benzene ring imparts specific properties that make it a useful intermediate in organic synthesis.[1] It is particularly valuable for introducing the 4-tert-butylaniline moiety into more complex molecules through reactions involving the amino group or via cross-coupling reactions at the iodo position.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄IN | [2][3] |

| Molecular Weight | 275.13 g/mol | [2][3] |

| Boiling Point | 290.7 °C at 760 mmHg | [3] |

| Density | 1.524 g/cm³ | [3] |

| Flash Point | 129.6 °C | [3] |

| pKa (Predicted) | 2.86 ± 0.10 | [3] |

| LogP (Predicted) | 3.752 | [3] |

| Topological Polar Surface Area | 26.02 Ų | [2] |

| Solubility | The hydrochloride salt is noted to have enhanced solubility in aqueous and polar organic solvents. Like other halogenated anilines, the free base is expected to have low solubility in water but good solubility in common organic solvents such as ethanol, methanol, acetone, and ethyl acetate. | [4] |

Chemical Properties

| Property | Description | Source(s) |

| Stability | Should be stored in a dark, sealed container in a dry environment at room temperature. It may be sensitive to light and extreme pH or temperature conditions. | |

| Reactivity | The amino group can undergo standard reactions such as diazotization. The electron-donating nature of the amino and tert-butyl groups activates the aromatic ring, while the iodo-substituent acts as a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. | [1] |

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 4-tert-butylaniline.[5][6] This involves the diazotization of the primary amine followed by the introduction of an iodine atom. The following is a detailed, representative protocol adapted from established procedures for similar transformations.[7]

Materials and Equipment

-

4-tert-butylaniline

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, beakers, and dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure

Step 1: Diazotization of 4-tert-butylaniline

-

In a 250 mL round-bottom flask, dissolve 4-tert-butylaniline (e.g., 10.0 g, 67.0 mmol) in a mixture of water (20 mL) and concentrated hydrochloric acid (20 mL). Stir the mixture until a clear solution of the amine salt is formed.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 5.0 g, 72.5 mmol) in water (15 mL).

-

Slowly add the sodium nitrite solution dropwise to the cold amine salt solution, ensuring the temperature remains below 5 °C. The addition should take approximately 20-30 minutes.

-

After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes.

Step 2: Iodination (Sandmeyer Reaction)

-

In a separate 500 mL flask, prepare a solution of potassium iodide (e.g., 16.7 g, 100.5 mmol) in water (50 mL).

-

Slowly and carefully add the cold diazonium salt solution in portions to the potassium iodide solution at room temperature with vigorous stirring. Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, gently warm the reaction mixture to 50-60 °C and stir for 1-2 hours to ensure the complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature.

Step 3: Work-up and Purification

-

Extract the reaction mixture with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with a 10% sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation.

Synthesis Workflow Diagram

References

- 1. compoundchem.com [compoundchem.com]

- 2. This compound | C10H14IN | CID 10802330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-tert-butyl-2-iodoaniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-2-iodoaniline is a substituted aniline derivative that has garnered significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a bulky tert-butyl group and a reactive iodine atom on the aniline scaffold, make it a valuable intermediate in the synthesis of complex organic molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-tert-butyl-2-iodoaniline, with a focus on its role in the development of targeted therapeutics.

Chemical and Physical Properties

The IUPAC name for this compound is 4-tert-butyl-2-iodoaniline .[1] It is also known by other names such as 4-(tert-butyl)-2-iodobenzenamine. Its chemical structure and key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄IN |

| Molecular Weight | 275.13 g/mol [1] |

| CAS Number | 128318-63-8 |

| Appearance | Not specified in the provided search results |

| Boiling Point | Not specified in the provided search results |

| Melting Point | Not specified in the provided search results |

| Solubility | Not specified in the provided search results |

Spectroscopic Data

While specific spectral data with peak assignments for 4-tert-butyl-2-iodoaniline were not explicitly found in the search results, references to its Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra exist.[1] For structurally similar compounds like 2-iodoaniline, detailed spectroscopic data is available and can serve as a reference for predicting the spectral characteristics of 4-tert-butyl-2-iodoaniline.

Predicted Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the tert-butyl group (a singlet due to symmetry), and the amine protons. The iodine atom's electron-withdrawing nature and steric hindrance from the tert-butyl group will influence the chemical shifts of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the quaternary and methyl carbons of the tert-butyl group, and the carbon attached to the iodine atom.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-N and C-I bond vibrations.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis of 4-tert-butyl-2-iodoaniline

A common method for the synthesis of iodoanilines involves the iodination of the corresponding aniline. While a specific detailed protocol for 4-tert-butyl-2-iodoaniline was not found, a general procedure based on the synthesis of similar compounds like p-iodoaniline can be adapted. This typically involves the diazotization of the aniline followed by a Sandmeyer-type reaction with an iodide salt.

General Protocol for the Iodination of an Aniline Derivative:

-

Diazotization: The starting aniline (e.g., 4-tert-butylaniline) is dissolved in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise to the aniline solution while maintaining the low temperature. This reaction forms the corresponding diazonium salt.

-

Iodination (Sandmeyer Reaction): A solution of potassium iodide (KI) in water is then added to the diazonium salt solution. The mixture is allowed to warm to room temperature, which leads to the evolution of nitrogen gas and the formation of the iodoaniline derivative.

-

Work-up and Purification: The reaction mixture is typically extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine, followed by washing with water and brine. The solvent is then removed under reduced pressure, and the crude product is purified by a suitable method such as column chromatography or recrystallization.

Applications in Drug Development: A Precursor to Bruton's Tyrosine Kinase (BTK) Inhibitors

4-tert-butyl-2-iodoaniline serves as a key building block in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, survival, and differentiation of B-cells.[2][3] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies.

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling cascade is initiated upon antigen binding to the B-cell receptor. This triggers a series of intracellular events, including the activation of several kinases, with BTK being a key player. Activated BTK phosphorylates downstream targets, ultimately leading to the activation of transcription factors that promote B-cell survival and proliferation.

Experimental Workflow: Synthesis of a BTK Inhibitor Intermediate

The synthesis of BTK inhibitors often involves multi-step reaction sequences where 4-tert-butyl-2-iodoaniline can be a crucial starting material. The iodine atom allows for the introduction of various functionalities through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to build the core structure of the inhibitor. The amino group can be involved in the formation of heterocyclic rings, which are common scaffolds in kinase inhibitors.

Conclusion

4-tert-butyl-2-iodoaniline is a strategically important building block for the synthesis of pharmacologically active molecules, most notably BTK inhibitors. Its facile preparation and the reactivity of its functional groups provide a versatile platform for the construction of complex molecular architectures. A thorough understanding of its properties and reactivity is essential for medicinal chemists and drug development professionals working on the design and synthesis of novel therapeutics targeting the B-cell receptor signaling pathway. Further research to develop detailed and optimized synthetic protocols and to fully characterize this compound will undoubtedly accelerate its application in the discovery of next-generation kinase inhibitors.

References

Key starting materials for synthesizing 4-tert-butyl-2-iodo-aniline.

An In-depth Resource for Researchers in Organic Synthesis and Drug Discovery

The targeted synthesis of substituted anilines is a cornerstone of medicinal chemistry and materials science. Among these, 4-tert-butyl-2-iodo-aniline stands as a valuable building block, its unique substitution pattern offering avenues for diverse functionalization. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, focusing on key starting materials, detailed experimental protocols, and quantitative data to aid in reaction planning and optimization.

Core Synthetic Strategies

Two principal retrosynthetic pathways dominate the preparation of this compound. The first approach involves the direct iodination of a pre-functionalized aniline, namely 4-tert-butylaniline. The second strategy reverses the order of substitution, beginning with 2-iodoaniline and subsequently introducing the tert-butyl group via a Friedel-Crafts alkylation. The selection of a particular route will depend on the availability of starting materials, desired scale, and the specific regiochemical control required.

Route 1: Ortho-Iodination of 4-tert-butylaniline

This pathway commences with the commercially available or synthetically accessible 4-tert-butylaniline. The primary challenge lies in achieving selective iodination at the ortho position, given the directing effects of both the amino and tert-butyl groups.

Synthesis of Starting Material: 4-tert-butylaniline

While often commercially available, 4-tert-butylaniline can be synthesized from the corresponding nitro compound.

Experimental Protocol: Reduction of 1-tert-butyl-4-nitrobenzene

A solution of 1-tert-butyl-4-nitrobenzene (4.06 mmol) in ethanol (20 ml) is stirred in the presence of a suitable catalyst (e.g., 50 mg of a supported palladium catalyst) under a hydrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically 6 hours), the catalyst is removed by filtration. The ethanol is then evaporated under reduced pressure to yield 4-tert-butylaniline.[1]

| Reactant | Moles/Equivalents | Catalyst | Solvent | Time (h) | Yield (%) |

| 1-tert-butyl-4-nitrobenzene | 4.06 mmol | Supported Pd | Ethanol | 6 | ~99 |

Diagram: Synthesis of 4-tert-butylaniline

Caption: Reduction of 1-tert-butyl-4-nitrobenzene.

Iodination of 4-tert-butylaniline

Direct iodination of 4-tert-butylaniline requires careful selection of reagents to favor ortho-substitution. While para-iodination is often the major product in aniline iodinations, the bulky tert-butyl group can sterically hinder the para position to some extent, and specific reagents can enhance ortho-selectivity.

Experimental Protocol: Ortho-Iodination using N-Iodosuccinimide (NIS)

To a solution of 4-tert-butylaniline in a suitable solvent such as acetonitrile, N-iodosuccinimide (NIS) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography. While this method can yield the desired product, optimization of reaction conditions is crucial to maximize the ortho-isomer yield.

| Starting Material | Iodinating Agent | Solvent | Temperature (°C) |

| 4-tert-butylaniline | N-Iodosuccinimide | Acetonitrile | 0 - 25 |

Diagram: Iodination of 4-tert-butylaniline

Caption: Ortho-iodination of 4-tert-butylaniline.

Route 2: Friedel-Crafts tert-butylation of 2-iodoaniline

This alternative approach begins with 2-iodoaniline, a commercially available starting material. The key transformation is the introduction of a tert-butyl group at the para-position to the amino group. Friedel-Crafts alkylation of anilines can be challenging due to the Lewis basicity of the amino group, which can complex with the Lewis acid catalyst. Therefore, protection of the amino group is often necessary.

Synthesis of Starting Material: 2-iodoaniline

2-Iodoaniline can be prepared from o-nitroaniline via a two-step process involving diazotization followed by iodination, and subsequent reduction of the nitro group.[2]

Experimental Protocol: Synthesis of 2-iodoaniline from o-nitroaniline [2]

-

Diazotization and Iodination: o-Nitroaniline (0.036 mol) is dissolved in a cold acidic solution (e.g., sulfuric acid) and treated with a solution of sodium nitrite at 0-5 °C to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of potassium iodide (0.060 mol) in water, keeping the temperature below 40 °C. The mixture is stirred for 2 hours, and the resulting o-iodonitrobenzene is collected by filtration.[2]

-

Reduction: The o-iodonitrobenzene (0.020 mol) is dissolved in anhydrous ethanol and added dropwise to a heated (60 °C) mixture of activated iron powder (0.100 mol), anhydrous ethanol, and ammonium chloride. The reaction mixture is refluxed for approximately 3 hours. After cooling, the solid is filtered off, and the filtrate is concentrated. The residue is then purified to give 2-iodoaniline.[2]

| Intermediate | Reagents | Solvent | Temperature (°C) | Time (h) |

| o-Nitroaniline to o-Iodonitrobenzene | 1. NaNO₂, H₂SO₄2. KI | Water/Acid | 0-5, <40 | 2 |

| o-Iodonitrobenzene to 2-Iodoaniline | Fe, NH₄Cl | Ethanol | 60 (reflux) | 3 |

Diagram: Synthesis of 2-iodoaniline

Caption: Synthesis of 2-iodoaniline from o-nitroaniline.

Friedel-Crafts tert-butylation of Protected 2-iodoaniline

To facilitate the Friedel-Crafts reaction, the amino group of 2-iodoaniline is typically protected, for example, as an N-acetyl derivative.

Experimental Protocol: tert-butylation

-

Protection: 2-Iodoaniline is reacted with acetic anhydride in the presence of a base (e.g., pyridine) or a mild acid catalyst to form N-acetyl-2-iodoaniline.

-

Friedel-Crafts Alkylation: N-acetyl-2-iodoaniline is dissolved in a suitable solvent (e.g., dichloromethane). A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added, and the mixture is cooled. tert-Butyl chloride is then added dropwise. The reaction is allowed to proceed at a controlled temperature until completion (monitored by TLC). The reaction is quenched with water or dilute acid, and the product, N-acetyl-4-tert-butyl-2-iodo-aniline, is extracted.

-

Deprotection: The N-acetyl group is removed by hydrolysis under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to yield the final product, this compound.

| Step | Starting Material | Reagents | Catalyst | Solvent |

| Protection | 2-Iodoaniline | Acetic anhydride | Pyridine | Dichloromethane |

| Alkylation | N-acetyl-2-iodoaniline | tert-Butyl chloride | AlCl₃ | Dichloromethane |

| Deprotection | N-acetyl-4-tert-butyl-2-iodo-aniline | HCl or NaOH | - | Water/Ethanol |

Diagram: Friedel-Crafts Route to this compound

Caption: Synthesis via Friedel-Crafts alkylation.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes, each with its own set of advantages and challenges. The choice of the optimal pathway will be guided by factors such as starting material availability, scalability, and the desired purity of the final product. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of this and related compounds, facilitating the advancement of research in drug discovery and materials science.

References

Safety, handling, and storage information for 4-tert-butyl-2-iodo-aniline.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and storage of 4-tert-butyl-2-iodo-aniline. The information has been compiled from various sources, including safety data sheets for structurally similar compounds. All personnel handling this chemical should be adequately trained in the safe handling of hazardous materials.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄IN | PubChem[1] |

| Molecular Weight | 275.13 g/mol | PubChem[1] |

| Appearance | Brown to black liquid | ChemicalBook[2] |

| Boiling Point | 290.7 °C at 760 mmHg | LookChem[3] |

| Density | 1.524 g/cm³ | LookChem[3] |

| Flash Point | 129.6 °C | LookChem[3] |

| pKa | 2.86 ± 0.10 (Predicted) | LookChem[3], ChemicalBook[2] |

| LogP | 3.75210 | LookChem[3] |

Safety and Hazard Information

Hazard Statements (for 4-iodoaniline): [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (for 4-iodoaniline): [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicity Data (for 4-iodoaniline):

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 523 mg/kg | Merck Millipore[4], Cole-Parmer[5] |

Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are essential to minimize exposure to this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5][6]

-

Ensure that a safety shower and eyewash station are readily accessible.[5][6]

Personal Protective Equipment

The following PPE is recommended when handling this compound:

| Body Part | Personal Protective Equipment | Specifications and Rationale |

| Eyes/Face | Safety goggles with side shields or a face shield | To protect against splashes and airborne particles.[7] |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent dermal absorption. Regularly inspect gloves for tears or punctures.[7] |

| Body | Laboratory coat or chemical-resistant apron | To protect against contamination of personal clothing.[7] |

| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | To prevent inhalation of vapors, especially when handling the liquid. |

Handling Workflow

The following diagram illustrates a safe handling workflow for this compound.

References

- 1. This compound | C10H14IN | CID 10802330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 128318-63-8 [m.chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

Molecular weight and formula of 4-tert-butyl-2-iodo-aniline.

An In-depth Technical Guide to 4-tert-butyl-2-iodo-aniline for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and chemical synthesis. The document details its physicochemical properties, synthesis protocols, and significant applications, particularly in drug discovery and development.

Core Physicochemical Data

This compound is a substituted aniline with a molecular structure that makes it a valuable building block in organic synthesis. Its tert-butyl group offers steric hindrance, which can enhance metabolic stability in drug candidates, while the iodo-substituent serves as a versatile functional handle for various cross-coupling reactions.[1][2]

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₄IN[3][4][5][6] |

| Molecular Weight | 275.13 g/mol [3][4][5] |

| Boiling Point | 290.7 °C at 760 mmHg[4] |

| Flash Point | 129.6 °C[4] |

| Density | 1.524 g/cm³[4] |

| pKa (Predicted) | 2.86 ± 0.10[4] |

| LogP (Predicted) | 3.75210[4] |

| Topological Polar Surface Area | 26 Ų[1][3] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the iodination of 4-tert-butylaniline via a Sandmeyer reaction.[1] This well-established method involves two main steps: diazotization of the starting aniline, followed by substitution with iodine.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the laboratory-scale synthesis of this compound from 4-tert-butylaniline.

Materials:

-

4-tert-butylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Ice

-

Suitable organic solvent (e.g., diethyl ether or ethyl acetate)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

Dissolve 4-tert-butylaniline in a solution of hydrochloric acid and water.

-

Cool the mixture to 0–5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Maintain the temperature below 5°C throughout the addition to ensure the stability of the resulting diazonium salt.

-

Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full conversion to the 4-tert-butylbenzenediazonium chloride salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Effervescence (evolution of nitrogen gas) will be observed as the diazo group is replaced by iodine.[1]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Extract the crude product from the aqueous mixture using an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Subsequently, wash the organic layer with water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

Caption: Synthesis workflow for this compound via Sandmeyer reaction.

Applications in Drug Discovery and Development

Halogenated anilines, such as this compound, are highly valued intermediates in medicinal chemistry.[2] The carbon-iodine bond is particularly reactive, making it an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][7] These reactions are fundamental in modern drug discovery for constructing complex molecular architectures from simpler precursors.[2]

The compound serves as a precursor for the synthesis of a range of pharmaceutical agents, including:

-

Kinase Inhibitors: It is used in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are relevant for treating autoimmune diseases.[1]

-

Anticancer Agents: Iodoanilines are crucial building blocks for various anti-cancer drugs, enabling the creation of targeted therapies.[1][8][9]

-

Agrochemicals: The compound also finds application as an intermediate in the synthesis of advanced pesticides and herbicides.

The presence of the tert-butyl group can confer improved metabolic stability to the final drug molecule by shielding it from oxidative degradation.[1] This strategic combination of a reactive iodine handle and a stabilizing tert-butyl group makes this compound a highly valuable intermediate for drug development professionals.

References

- 1. 4-(tert-Butyl)-2-iodoaniline hydrochloride (1799421-08-1) for sale [vulcanchem.com]

- 2. This compound|CAS 128318-63-8|RUO [benchchem.com]

- 3. This compound | C10H14IN | CID 10802330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Customized this compound CAS NO.128318-63-8 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. calibrechem.com [calibrechem.com]

- 9. 4 Iodoaniline Builds the Heart of Pharma Molecules | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols for the Use of 4-tert-butyl-2-iodo-aniline in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is particularly valuable in the pharmaceutical industry for the synthesis of biaryl scaffolds found in many active pharmaceutical ingredients (APIs). 4-tert-butyl-2-iodo-aniline is a valuable building block in this context, offering a handle for the introduction of a substituted aminophenyl group into complex molecules. The presence of the sterically demanding tert-butyl group and the coordinating amino group, along with the reactive C-I bond, presents unique challenges and opportunities in reaction optimization. These application notes provide a detailed guide to utilizing this compound in Suzuki coupling reactions, including recommended protocols, quantitative data for reaction optimization, and mechanistic insights.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The key steps are:

-

Oxidative Addition: A low-valent palladium(0) species reacts with the this compound to form a palladium(II) intermediate.

-

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species, which then transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions, especially with sterically hindered and functionalized substrates like this compound.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki cross-coupling of 2-iodoanilines, including examples with sterically hindered substrates, which can be extrapolated for this compound.

Table 1: Suzuki Coupling of 2-Iodoanilines with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 92 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 24 | 85 |

| 4 | 2-Tolylboronic acid | XPhos Pd G3 (2) | - | K₃PO₄ (2) | 2-MeTHF | 80 | 18 | 88 |

| 5 | 3-Furylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 12 | 78 |

Note: Data in this table is compiled from various sources for 2-iodoaniline and its derivatives to provide a representative overview for optimizing reactions with this compound.

Table 2: Effect of Different Bases on the Suzuki-Miyaura Coupling of a 2-Iodoaniline

| Entry | Base | Solvent | Yield (%) |

| 1 | K₂CO₃ | Dioxane/H₂O | 88 |

| 2 | Cs₂CO₃ | Dioxane/H₂O | 95 |

| 3 | K₃PO₄ | Dioxane/H₂O | 92 |

| 4 | NaOH | Dioxane/H₂O | 75 |

| 5 | Et₃N | Dioxane/H₂O | 45 |

Note: This table illustrates the general trend of base effectiveness for similar substrates.[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for conducting the Suzuki cross-coupling reaction with this compound.

Protocol 1: General Procedure with a Buchwald-Type Ligand

This protocol is a robust and generally applicable method for a wide range of arylboronic acids, particularly for sterically hindered substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

XPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2 equivalents)

-

Anhydrous toluene

-

Degassed water

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol) in anhydrous toluene (2 mL).

-

Add the catalyst solution to the Schlenk flask, followed by anhydrous toluene (8 mL) and degassed water (1 mL).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and add 20 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Procedure with a Pre-formed Catalyst

This protocol utilizes a commercially available, air- and moisture-stable pre-catalyst, simplifying the reaction setup.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

XPhos Pd G3 (2 mol%)

-

Potassium phosphate (K₃PO₄) (2 equivalents)

-

Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), XPhos Pd G3 (0.02 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

-

Add anhydrous 2-MeTHF (10 mL) via syringe.

-

Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-tert-butyl-2-iodo-aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation has revolutionized the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[2][4] The reaction is particularly valuable for its broad substrate scope, tolerance of various functional groups, and often milder conditions compared to classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2]

This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of a sterically hindered substrate, 4-tert-butyl-2-iodoaniline. The presence of two bulky substituents on the aniline ring presents a synthetic challenge, often requiring carefully selected catalysts and reaction conditions to achieve high efficiency.

Catalytic Cycle and Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are as follows[1][2][3]:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 4-tert-butyl-2-iodoaniline) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium center, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands are known to promote the reductive elimination step and prevent undesirable side reactions such as beta-hydride elimination.[1][5]

Experimental Protocol: Amination of 4-tert-butyl-2-iodoaniline

This protocol describes a general procedure for the coupling of 4-tert-butyl-2-iodoaniline with a representative primary amine. Optimization of the reaction conditions (e.g., ligand, base, solvent, temperature) may be necessary for specific amine coupling partners.

Materials and Reagents:

| Reagent/Material | Purpose |

| 4-tert-butyl-2-iodoaniline | Aryl Halide Substrate |

| Primary Amine | Nucleophile |

| Palladium(II) Acetate (Pd(OAc)₂) | Palladium Precursor |

| Xantphos | Ligand |

| Cesium Carbonate (Cs₂CO₃) | Base |

| Toluene | Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |

| Silica Gel | Stationary Phase for Chromatography |

| Standard Glassware | Reaction Vessel, Condenser, etc. |

| Magnetic Stirrer and Hotplate | For Reaction Agitation and Heating |

| Inert Atmosphere System (e.g., Schlenk line with Argon or Nitrogen) | To Exclude Oxygen and Moisture |

Reaction Setup and Procedure:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-tert-butyl-2-iodoaniline (1.0 mmol), cesium carbonate (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Addition of Amine and Solvent: Under the inert atmosphere, add the primary amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.

Quantitative Data Summary (Representative):

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | n-Hexylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Toluene | 100 | 18 | 85 |

| 2 | Aniline | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu (1.5) | Dioxane | 110 | 16 | 92 |

| 3 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 78 |

Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and the nature of the amine.

Visualizations

Experimental Workflow Diagram:

References

Application Notes and Protocols: 4-tert-butyl-2-iodo-aniline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-2-iodo-aniline is a key building block in modern pharmaceutical synthesis, valued for its unique structural features that facilitate the construction of complex molecular architectures. The presence of an iodine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the tert-butyl group at the 4-position can enhance the metabolic stability and solubility of the final active pharmaceutical ingredient (API).[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics that interfere with the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and differentiation.[2][3][4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. This compound is a valuable precursor for the synthesis of various kinase inhibitors, most notably Bruton's tyrosine kinase (BTK) inhibitors.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, and survival of B-cells.[6][7][8] Consequently, inhibitors of BTK are effective treatments for B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[6]

The primary application of this compound in this context is its participation in C-N bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination, to connect the aniline moiety to a heterocyclic core, a common structural motif in kinase inhibitors.[1][9]

Key Reactions and Quantitative Data

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, and it is a powerful tool for the synthesis of arylamines.[1][9] In the synthesis of kinase inhibitors, this compound serves as the amine component, while the heterocyclic core of the drug is functionalized with a halide (e.g., a chloro- or bromo-pyrimidine).

| Aryl Halide/Pseudohalide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-tert-butylbromobenzene | Morpholine | (NHC)Pd(allyl)Cl (1) | - | NaOtBu | Toluene | 100 | 91 | [10] |

| 4-tert-butylbromobenzene | Piperidine | (NHC)Pd(allyl)Cl (1) | - | NaOtBu | Toluene | 100 | 82 | [10] |

| 4-bromoanisole | Piperidine | (NHC)Pd(allyl)Cl (1) | - | NaOtBu | Toluene | 100 | 93 | [10] |

| 4-bromotoluene | N-methylpiperazine | (NHC)Pd(allyl)Cl (1) | - | NaOtBu | Toluene | 100 | 80 | [10] |

| 4-chloroanisole | Diphenylamine | Pd2(dba)3 (1) | tBu3P·HBF4 (2) | NaOtBu | Toluene | Reflux | 65 |

Experimental Protocols

The following is a representative protocol for the Buchwald-Hartwig amination of this compound with a generic heterocyclic halide, based on established procedures.[10]

Protocol: Synthesis of a Kinase Inhibitor Precursor via Buchwald-Hartwig Amination

Materials:

-

This compound

-

Heterocyclic halide (e.g., 2-chloro-N-(pyridin-2-yl)acetamide)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Tri-tert-butylphosphonium tetrafluoroborate (tBu3P·HBF4)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Anhydrous dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the heterocyclic halide (1.0 eq.), this compound (1.05 eq.), and degassed anhydrous toluene.

-

Under a stream of nitrogen, add Pd2(dba)3 (0.01 eq.), tBu3P·HBF4 (0.02 eq.), and sodium tert-butoxide (2.2 eq.).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 16-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane.

-

Filter the suspension through a pad of celite to remove insoluble salts.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-heterocycle.

Visualizations

Synthetic Pathway

Caption: General scheme for the synthesis of a kinase inhibitor precursor.

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

Caption: Simplified BCR signaling pathway and the point of BTK inhibition.

Experimental Workflow

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Advances in studies of tyrosine kinase inhibitors and their acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. rsc.org [rsc.org]

Application Notes and Protocols for the Synthesis of Substituted Carbazoles Using 4-tert-butyl-2-iodo-aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted carbazoles, valuable scaffolds in medicinal chemistry and materials science, utilizing 4-tert-butyl-2-iodo-aniline as a key starting material. The methodologies outlined below focus on robust and versatile palladium-catalyzed cross-coupling reactions, enabling the efficient construction of the carbazole core.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, renowned for their wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. Furthermore, their unique photophysical characteristics make them essential components in the development of organic light-emitting diodes (OLEDs) and other advanced electronic materials. The strategic placement of substituents on the carbazole framework is crucial for modulating its biological and electronic properties.

This compound is a versatile building block for the synthesis of specifically substituted carbazoles. The tert-butyl group can enhance metabolic stability and solubility, while the iodo and amino functionalities provide orthogonal handles for sequential cross-coupling reactions, allowing for the controlled and regioselective construction of the carbazole nucleus. This document details two primary palladium-catalyzed strategies for the synthesis of substituted carbazoles from this precursor: a one-pot, two-step synthesis involving N-arylation followed by intramolecular C-H activation, and a photochemical approach.

Synthesis Strategy Overview

The primary approach for constructing the carbazole skeleton from this compound involves a two-step sequence, which can often be performed in a single reaction vessel ("one-pot"). The general strategy is as follows:

-

N-Arylation: The amino group of this compound is first coupled with an aryl partner, typically an aryl boronic acid (Suzuki-Miyaura coupling) or an aryl halide/triflate (Buchwald-Hartwig amination), to form an N-aryl-2-iodoaniline intermediate.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular palladium-catalyzed C-H activation or a similar cyclization reaction to form the carbazole ring system.

This sequential approach allows for the introduction of diverse substituents on both aromatic rings of the final carbazole product.

Caption: General workflow for carbazole synthesis.

Experimental Protocols

Protocol 1: One-Pot Palladium-Catalyzed Synthesis of a Substituted 3-tert-butyl-carbazole

This protocol describes a one-pot synthesis of a substituted carbazole from this compound and a silylaryl triflate, proceeding via an initial N-arylation followed by an intramolecular palladium-catalyzed cyclization.[1]

Reaction Scheme:

Materials:

-

This compound

-

Silylaryl triflate (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate)

-

Cesium fluoride (CsF)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Acetonitrile (MeCN), anhydrous

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry 4-dram vial equipped with a magnetic stir bar, add this compound (0.25 mmol, 1.0 equiv), the silylaryl triflate (0.275 mmol, 1.1 equiv), and cesium fluoride (0.75 mmol, 3.0 equiv).

-

Add anhydrous acetonitrile (4.0 mL) to the vial.

-

Stir the reaction mixture at room temperature under an air atmosphere for 10 hours to facilitate the initial N-arylation.

-

After 10 hours, flush the vial with argon gas.

-